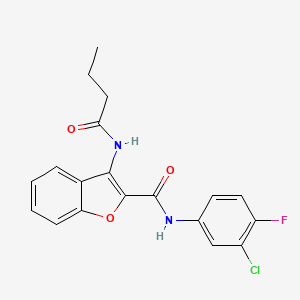

3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted o-hydroxybenzaldehyde, under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Chemistry

In chemistry, 3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its antiviral, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

Medicine

In the field of medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets suggests that it could be developed into a new class of drugs for treating various diseases.

Industry

In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for the development of new materials and technologies.

Mechanism of Action

The mechanism by which 3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide include:

Benzofuran derivatives: : These compounds share the benzofuran core structure and exhibit similar biological activities.

Indole derivatives: : Indoles are structurally related to benzofurans and also possess diverse biological activities.

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the butyramide group

Biological Activity

3-butyramido-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Molecular Formula : C20H12ClFN2O4

- Molecular Weight : 398.77 g/mol

- Functional Groups : It contains a benzofuran core, amide linkages, and halogen substituents (chlorine and fluorine) which are crucial for its biological activity.

Anticancer Activity

Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the benzofuran moiety has been associated with cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers.

- Case Study : A related compound demonstrated an IC50 value of less than 5 µM against the MDA-MB-231 breast cancer cell line, suggesting that modifications in the amide group can enhance activity against cancer cells .

- Mechanism of Action : The proposed mechanism involves the inhibition of specific proteins involved in cell proliferation and survival pathways, potentially through interactions with heat shock proteins (HSPs) .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria.

- Antibacterial Testing : Preliminary tests reveal that derivatives of this compound exhibit selective antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Staphylococcus aureus and Bacillus subtilis .

- SAR Analysis : The presence of electron-withdrawing groups such as chlorine enhances antibacterial activity, while modifications in the furan ring can lead to varied efficacy .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the benzofuran core for enhancing biological activity:

| Compound Feature | Impact on Activity |

|---|---|

| Presence of Chlorine | Increases cytotoxicity and antibacterial properties |

| Amide Group Variation | Alters binding affinity to target proteins |

| Substituents on Furan Ring | Modulates selectivity towards cancerous vs. normal cells |

Research Findings

Research findings indicate that while the compound shows potential for both anticancer and antimicrobial applications, further studies are necessary to elucidate its full range of biological activities and mechanisms.

Properties

IUPAC Name |

3-(butanoylamino)-N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3/c1-2-5-16(24)23-17-12-6-3-4-7-15(12)26-18(17)19(25)22-11-8-9-14(21)13(20)10-11/h3-4,6-10H,2,5H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZPFNXLCZLZQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.